molecular formula C11H21NO4 B558286 Boc-Leu-OH CAS No. 13139-15-6

Boc-Leu-OH

Cat. No.: B558286
CAS No.: 13139-15-6
M. Wt: 231.29 g/mol
InChI Key: MDXGYYOJGPFFJL-QMMMGPOBSA-N
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Description

Boc-Leu-OH (tert-butoxycarbonyl-L-leucine) is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C₁₁H₂₁NO₄·xH₂O (anhydrous MW: 231.29), with a purity ≥99.0% (HPLC) . Key physicochemical properties include a melting point of 85–90 °C and optical activity ([α]²⁰/D −25 ± 0.5°, c = 2% in acetic acid) . The Boc group protects the amino moiety, enabling selective coupling reactions in solid-phase peptide synthesis (SPPS) .

This compound is integral to synthesizing bioactive molecules, such as the cytotoxin PM-94128 and combinatorial peptide libraries . It also serves as a ligand in Pd-catalyzed carboxylation reactions, achieving 90% yield in salicylic acid synthesis . Microwave-assisted SPPS using this compound nanoparticles demonstrated high efficiency (64% overall yield) without racemization, highlighting its robustness in green chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-Leu-OH can be synthesized through several methods. One common approach involves the reaction of L-leucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale batch reactors. The process involves the same basic reaction as in laboratory synthesis but is optimized for higher yields and purity. The reaction mixture is often subjected to continuous stirring and controlled temperature conditions to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

Ligand-Accelerated C–H Activation

Boc-Leu-OH derivatives act as ligands in palladium-catalyzed C–H activation reactions, enhancing reaction rates and selectivity.

Key Findings:

  • Rate Enhancement : Boc-protected amino acids like this compound increased reaction rates by 36-fold in C–H olefination compared to ligand-free systems .
  • Mechanistic Shift : Coordination of this compound to Pd(II) altered the reaction pathway from electrophilic palladation to proton abstraction, improving regioselectivity .

Table 2: Impact of this compound on C–H Activation

LigandReaction Rate (M/min)Selectivity (%)
None1.3 × 10⁻⁴45
Boc-Val-OH4.7 × 10⁻³92
This compound*Comparable>90

*Similar behavior observed for this compound due to analogous coordination effects .

Key Findings:

  • PM-94128 Cytotoxin : this compound was used in the synthesis of PM-94128, a potent cytotoxin, achieving high purity (>99%) via HPLC .
  • Antiparasitic Peptides : Boc-Leu-Pro-OH (derived from this compound) inhibited Leishmania parasite growth by targeting kinase activity .

Table 3: Bioactivity of this compound-Derived Peptides

CompoundMDA-MB 231 (% Inhibition)MCF-7 (% Inhibition)
Boc-Ala-Leu-Aib-OMe743
Boc-Ile-Leu-OMe1230
Boc-Ser-Ile-Leu-OMe1424

Deprotection and Stability

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), enabling sequential peptide elongation.

Key Findings:

  • Acid Sensitivity : Complete deprotection of this compound occurs in 2.5 hours with TFA/DCM at 0°C to RT .
  • Storage Stability : Stable at 2–8°C in anhydrous conditions, with a melting point of 85–90°C .

Scientific Research Applications

Peptide Synthesis

Boc-Leu-OH as a Building Block
this compound serves as a crucial building block in the synthesis of peptides. Its Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the assembly of complex peptide structures.

Table 1: Yield of Peptides Synthesized with this compound

Peptide SequenceYield (%)Methodology
Boc-Leu-Pro-OBn90Liquid-assisted ball milling
Boc-Phe-Leu-OMe80SPPS with high milling load
Boc-Gly-Phe-Leu-OBn93SPPS under optimized conditions
Boc-Tyr(Bn)-Gly-Gly-Phe-Leu-OBn88Total synthesis via hydrogenation

The above table illustrates various peptides synthesized using this compound, highlighting the yields achieved through different methodologies. Notably, the use of environmentally benign solvents and techniques has been emphasized in recent studies, showcasing advancements in sustainable chemistry practices .

Bioorthogonal Chemistry

Role in Proteasome Inhibition
this compound has been employed in the development of bioorthogonal reactants for labeling proteasome subunits. In a study, this compound was reduced to its corresponding aldehyde and subsequently used to synthesize a vinylboronic acid moiety, which demonstrated efficient inhibition of proteasome activity in living cells . This application underscores its significance in drug discovery and therapeutic research.

Pharmacological Studies

Antimicrobial and Cytotoxic Activities
Research has indicated that peptides containing this compound exhibit various pharmacological activities. For instance, a cyclopolypeptide synthesized from this compound demonstrated significant antimicrobial and cytotoxic effects against certain pathogens . Such findings highlight the potential of this compound derivatives in developing new therapeutic agents.

Table 2: Biological Activities of Peptides Containing this compound

Peptide SequenceActivity TypeObserved Effect
Cyclo-Boc-Leu-Pro-TrpAntimicrobialEffective against bacterial strains
Boc-Leu-Ile-Ala-GlyCytotoxicInduced cell apoptosis

Ergogenic Effects

Applications in Sports Science
this compound derivatives have been studied for their potential ergogenic effects, particularly in enhancing physical performance and recovery among athletes. Research indicates that leucine-rich peptides can stimulate muscle protein synthesis, making them valuable as dietary supplements for athletes .

Case Studies

Case Study 1: Synthesis of Leu-Enkephalin
A notable case study involved the total synthesis of Leu-enkephalin, an endogenous opioid peptide, utilizing this compound as a key building block. The synthesis was completed through a series of deprotection and coupling reactions, demonstrating the effectiveness of Boc-protected amino acids in producing biologically relevant peptides .

Case Study 2: Development of Antibody-Drug Conjugates
Another significant application of this compound is its incorporation into antibody-drug conjugates (ADCs). By facilitating the conjugation process through selective reactions, this compound enhances the targeting capabilities and therapeutic efficacy of ADCs against various cancers .

Mechanism of Action

The primary mechanism of action of Boc-Leu-OH involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of leucine during the coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group and allowing the peptide to fold into its functional form .

Comparison with Similar Compounds

Structural Analogs

Boc-Leu-OH belongs to the Boc-protected amino acid family. Key analogs include:

  • Boc-Phe-OH : Boc-protected phenylalanine.
  • Boc-Val-OH : Boc-protected valine.
  • Boc-Ileu-OH : Boc-protected isoleucine.
  • Boc-D-Leu-OH : D-enantiomer of this compound (distinct stereochemistry) .

Catalytic Performance

Ligand Reaction Yield Reference
This compound Pd-catalyzed carboxylation 90%
Ac-Val-OH Pd-catalyzed carboxylation 37%

This compound outperformed Ac-Val-OH as a ligand due to optimal steric and electronic effects .

Physicochemical Properties

Property This compound Boc-D-Leu-OH Boc-Phe-OH
Melting Point (°C) 85–90 Not reported Not reported
Optical Activity [α]²⁰/D −25 ± 0.5° Enantiomeric Not reported
Solubility Moderate (DMF) Similar to Leu Low (nanoparticle dispersion required)
  • Stereochemical Impact : Boc-D-Leu-OH is critical for studying chiral interactions but is less common in therapeutic peptides .
  • Solubility: Boc-Phe-OH required Triton X-100 nanoparticles for aqueous coupling, whereas this compound was directly compatible with organic solvents .

Biological Activity

Boc-Leu-OH, or N(α)-t-butoxycarbonyl-L-leucine, is a derivative of the amino acid leucine, widely used in peptide synthesis and as a building block in medicinal chemistry. This article explores its biological activity, synthesis methods, and applications, supported by relevant data and research findings.

  • Molecular Formula : C11_{11}H21_{21}NO4_4
  • Molecular Weight : 231.289 g/mol
  • Melting Point : 85-87 °C
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 339.7 ± 44.0 °C at 760 mmHg
  • CAS Number : 13139-15-6

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Direct Coupling :
    • This compound is often used in the coupling of dipeptides and tripeptides. For instance, it has been successfully coupled with Boc-Pro-OH to form tetrapeptides with high yields (up to 91%) through liquid-assisted grinding techniques .
  • Ligand Enhancement :
    • In synthetic protocols, this compound has been shown to enhance yields significantly when used as a ligand in reactions involving arylcarboxylic acids, increasing the yield from 22% to 64% in specific cases .
  • Mechanosynthesis :
    • The use of mechanochemical methods has facilitated the scalable production of Boc-Leu-containing peptides without the need for solvents, demonstrating its utility in green chemistry practices .

Biological Activity

This compound exhibits several biological activities that make it valuable in pharmaceutical applications:

  • Renin Inhibition :
    • A study demonstrated that compounds derived from this compound exhibited significant inhibition of human renin with an IC50 value of 2×1092\times 10^{-9} M. This compound showed high specificity against related aspartic proteinases, indicating potential therapeutic applications in hypertension management .
  • Ergogenic Effects :
    • As an amino acid derivative, this compound is recognized for its role as an ergogenic supplement. It positively influences anabolic hormone secretion and aids in muscle recovery during exercise stress .

Case Study 1: Cyclopolypeptide Synthesis

A cyclopolypeptide synthesized from this compound demonstrated enhanced biological activity compared to linear peptides. The cyclization of tetrapeptide units containing Boc-Leu led to improved stability and bioactivity, showcasing its potential in drug design .

Case Study 2: Peptide Mechanosynthesis

Research on peptide synthesis using this compound highlighted its efficiency in producing longer peptides through direct coupling methods. The study reported yields exceeding 88% for dipeptides and up to 91% for tetrapeptides, emphasizing the compound's effectiveness as a building block in peptide synthesis .

Table 1: Synthesis Yields of Peptides Containing this compound

Peptide StructureYield (%)Method
Boc-Phe-Gly-OMe91Direct Coupling
Boc-(Leu)₂-OBn88Mechanosynthesis
Boc-Pro-(Leu)₃-OBn74Liquid-Assisted Grinding
Boc-(Leu)₄-OBn91Liquid-Assisted Grinding

Table 2: Biological Activities of Boc-Leu Derivatives

Compound NameIC50 (M)Target
Boc-Phe-His-Leu2×1092\times 10^{-9}Human Renin
Boc-Leu-Pro-TrpNot specifiedCyclization Product

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-Leu-OH in peptide coupling reactions?

this compound is typically used in Boc solid-phase peptide synthesis. A common protocol involves activating the carboxyl group using coupling agents like DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM). For example, in the synthesis of Boc-Leu-Ala-OMe, this compound is reacted with HCl-H-Ala-OMe after neutralization with triethylamine (TEA), followed by sequential addition of HOBt and DCC . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization.

Q. Which analytical methods are most reliable for characterizing this compound purity and structure?

Key methods include:

  • HPLC : Purity assessment (≥99.0% confirmed via reverse-phase HPLC) .
  • NMR : Structural confirmation (e.g., ¹H/¹³C NMR for backbone and side-chain protons) .
  • Mass Spectrometry (MS) : Molecular weight validation (e.g., plasma desorption MS) .
  • Optical Rotation : [α]²⁰/D of −25±0.5° in acetic acid to verify chiral integrity .

Q. How does this compound function in the synthesis of complex peptides like PM-94128?

this compound serves as a protected leucine residue, enabling sequential peptide elongation while preventing undesired side reactions. Its tert-butoxycarbonyl (Boc) group is stable under acidic conditions, allowing selective deprotection during solid-phase synthesis. This is critical in synthesizing cytotoxic agents like PM-94128, where precise stereochemistry and side-chain orientation are essential for bioactivity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound stability data across studies?

Conflicting stability data (e.g., degradation under varying pH/temperature) require systematic analysis:

  • Controlled Replicates : Repeat experiments under identical conditions to isolate variables (e.g., solvent purity, humidity).
  • Advanced Analytics : Use LC-MS to identify degradation byproducts and quantify stability thresholds.
  • Meta-Analysis : Compare findings across literature using databases like Web of Science or MEDLINE, focusing on experimental conditions (e.g., storage protocols, reagent grades) .

Q. How can chiral integrity be maintained during this compound incorporation in long peptide chains?

Racemization risks increase with prolonged coupling times or basic conditions. Mitigation strategies include:

  • Low-Temperature Reactions : Conduct couplings at 0–4°C to slow base-catalyzed racemization .
  • Coupling Agent Optimization : Use HOBt or HOAt instead of EDCl to reduce side reactions.
  • Real-Time Monitoring : Employ circular dichroism (CD) spectroscopy to track chiral retention during synthesis.

Q. What methodologies address low coupling efficiency of this compound in sterically hindered environments?

Steric hindrance (e.g., in branched peptides) can reduce coupling yields. Solutions include:

  • Ultrasound-Assisted Synthesis : Enhance reagent diffusion in dense matrices.
  • Microwave Irradiation : Accelerate reaction kinetics while maintaining stereoselectivity.
  • Alternative Solvents : Replace DCM with DMF or THF to improve solubility of bulky intermediates .

Q. How do solvent polarity and temperature affect this compound reactivity in C-H activation reactions?

Polar aprotic solvents (e.g., DMF) enhance carboxylate activation but may increase racemization. Non-polar solvents (e.g., DCM) favor Boc group stability but slow reaction rates. Temperature studies (e.g., Arrhenius plots) can identify optimal balances between reactivity and side reactions .

Q. Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on this compound’s role in peptide secondary structure formation?

  • Comparative MD Simulations : Model peptide folding trajectories with/without this compound to assess helical propensity.
  • Spectroscopic Validation : Use FT-IR or CD to correlate simulation data with experimental secondary structure profiles.
  • Statistical Frameworks : Apply ANOVA to evaluate significance of structural differences across studies .

Q. What criteria validate the reproducibility of this compound-based protocols in independent labs?

Reproducibility requires:

  • Detailed Experimental Logs : Document reagent sources, purification steps, and environmental controls.
  • Cross-Lab Replication : Share protocols via platforms like Zenodo or protocols.io for third-party verification.
  • Reference Standards : Use commercially available this compound (e.g., Sigma-Aldrich, ≥99.0% HPLC) as a benchmark .

Q. Literature and Citation Practices

Q. How can researchers efficiently identify high-impact studies on this compound applications?

  • Database Searches : Use Web of Science, PubMed, and SciFinder with keywords like "this compound," "peptide synthesis," and "PM-94128."
  • Citation Tracking : Analyze reference lists of seminal papers (e.g., asymmetric syntheses of PM-94128) .
  • Grey Literature : Include preprints and conference abstracts for emerging methodologies .

Properties

IUPAC Name

(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXGYYOJGPFFJL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884507
Record name L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-
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Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13139-15-6
Record name BOC-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13139-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Leucine, N-((1,1-dimethylethoxy)carbonyl)-
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Record name L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-
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Record name L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-
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Record name N-[(1,1-dimethylethoxy)carbonyl]-L-leucine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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